molecular formula C27H26N2O B5081207 10-{[1,1'-biphenyl]-4-yl}-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraen-12-one

10-{[1,1'-biphenyl]-4-yl}-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraen-12-one

Cat. No.: B5081207
M. Wt: 394.5 g/mol
InChI Key: HKSQUGXOIMEPKO-UHFFFAOYSA-N
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Description

The compound 10-{[1,1’-biphenyl]-4-yl}-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraen-12-one is a complex organic molecule with a unique structure It features a biphenyl group, a diazatricyclic core, and multiple unsaturated bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-{[1,1’-biphenyl]-4-yl}-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraen-12-one typically involves multiple steps, including the formation of the biphenyl group and the construction of the diazatricyclic core. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing cost-effective production techniques. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

10-{[1,1’-biphenyl]-4-yl}-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraen-12-one: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

10-{[1,1’-biphenyl]-4-yl}-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraen-12-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 10-{[1,1’-biphenyl]-4-yl}-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraen-12-one involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with aromatic receptors, while the diazatricyclic core may bind to enzymes or proteins, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 10-{[1,1’-biphenyl]-4-yl}-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraen-12-one lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the biphenyl group and the diazatricyclic core makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

9,9-dimethyl-6-(4-phenylphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O/c1-27(2)16-23-25(24(30)17-27)26(29-22-11-7-6-10-21(22)28-23)20-14-12-19(13-15-20)18-8-4-3-5-9-18/h3-15,26,28-29H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSQUGXOIMEPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)C5=CC=CC=C5)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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